7-Hydroxy Prochlorperazine

Description

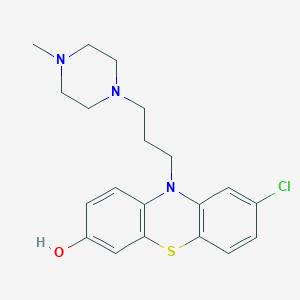

Structure

3D Structure

Properties

IUPAC Name |

8-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN3OS/c1-22-9-11-23(12-10-22)7-2-8-24-17-5-4-16(25)14-20(17)26-19-6-3-15(21)13-18(19)24/h3-6,13-14,25H,2,7-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRUHMTGXYBUCRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCN2C3=C(C=C(C=C3)O)SC4=C2C=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00490866 |

Source

|

| Record name | 8-Chloro-10-[3-(4-methylpiperazin-1-yl)propyl]-10H-phenothiazin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00490866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52172-19-7 |

Source

|

| Record name | 7-Hydroxyprochlorperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052172197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Chloro-10-[3-(4-methylpiperazin-1-yl)propyl]-10H-phenothiazin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00490866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-HYDROXYPROCHLORPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0786QQC55N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Synthesis of 7-Hydroxy Prochlorperazine Reference Standard

Introduction

7-Hydroxy Prochlorperazine is a significant metabolite of the widely used antipsychotic and antiemetic drug, Prochlorperazine.[1] As a reference standard, its availability in a highly pure and well-characterized form is paramount for a multitude of applications in drug development and quality control. These applications include, but are not limited to, pharmacokinetic studies, metabolism research, and as a quantitative standard in the analysis of pharmaceutical formulations.

This in-depth technical guide provides a comprehensive overview of a plausible and robust chemical synthesis route for this compound, designed to meet the stringent requirements of a reference standard. The guide is structured to provide not only a step-by-step synthetic protocol but also to elucidate the underlying chemical principles and rationale behind the chosen methodologies. Furthermore, it details the necessary analytical techniques for the thorough characterization and purity assessment of the final compound, alongside guidelines for ensuring its stability.

Synthetic Strategy Overview

The synthesis of this compound is a multi-step process that can be logically divided into three key stages:

-

Synthesis of the Core Intermediate: The preparation of the pivotal precursor, 2-chloro-7-hydroxyphenothiazine.

-

Synthesis of the Alkylating Side Chain: The synthesis of 1-(3-chloropropyl)-4-methylpiperazine.

-

Final Coupling and Purification: The N-alkylation of the phenothiazine core with the piperazine side chain, followed by rigorous purification of the final product.

This strategic approach allows for the controlled construction of the target molecule, with purification steps at intermediate stages to ensure the high purity of the final reference standard.

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of the Core Intermediate: 2-Chloro-7-hydroxyphenothiazine

The synthesis of the hydroxylated phenothiazine core is the most critical part of this process. A reliable method involves the introduction of a nitro group at the 7-position of 2-chlorophenothiazine, followed by its reduction to an amino group, and subsequent diazotization and hydrolysis to yield the desired hydroxyl functionality.

Step 1.1: Nitration of 2-Chlorophenothiazine

The introduction of a nitro group onto the phenothiazine ring is achieved through electrophilic aromatic substitution. The directing effects of the existing substituents on the 2-chlorophenothiazine ring favor the substitution at the 7-position.

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-chlorophenothiazine in a suitable solvent such as glacial acetic acid.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) dropwise to the cooled solution while maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water to precipitate the crude 2-chloro-7-nitrophenothiazine.

-

Filter the precipitate, wash with cold water until the washings are neutral, and dry under vacuum.

Step 1.2: Reduction of 2-Chloro-7-nitrophenothiazine

The nitro group is then reduced to an amino group. A common and effective method for this transformation is catalytic hydrogenation or reduction using a metal in an acidic medium.

Experimental Protocol:

-

In a hydrogenation vessel, suspend the crude 2-chloro-7-nitrophenothiazine in a suitable solvent like ethanol or ethyl acetate.

-

Add a catalytic amount of a hydrogenation catalyst, such as palladium on carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas and stir the mixture at room temperature until the theoretical amount of hydrogen is consumed.

-

Monitor the reaction by TLC until the starting material is no longer visible.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2-chloro-7-aminophenothiazine.

Step 1.3: Diazotization and Hydrolysis to 2-Chloro-7-hydroxyphenothiazine

The final step in the synthesis of the core intermediate involves the conversion of the amino group to a hydroxyl group via a diazonium salt intermediate.

Experimental Protocol:

-

Dissolve the crude 2-chloro-7-aminophenothiazine in a dilute aqueous acid solution (e.g., sulfuric acid or hydrochloric acid) and cool the mixture to 0-5°C in an ice-salt bath.

-

Slowly add a cold aqueous solution of sodium nitrite dropwise, keeping the temperature below 5°C.

-

Stir the mixture for a short period to ensure complete formation of the diazonium salt.

-

Gently heat the solution of the diazonium salt. The diazonium group will be replaced by a hydroxyl group with the evolution of nitrogen gas.

-

After the evolution of gas ceases, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-chloro-7-hydroxyphenothiazine. This intermediate should be purified by column chromatography before proceeding to the next step.

Part 2: Synthesis of the Alkylating Side Chain: 1-(3-Chloropropyl)-4-methylpiperazine

The synthesis of the side chain is a straightforward N-alkylation reaction.

Experimental Protocol:

-

In a round-bottom flask, combine 1-methylpiperazine, 1-bromo-3-chloropropane, and a suitable base such as potassium carbonate in a solvent like acetone or acetonitrile.[2][3]

-

Reflux the mixture for several hours, monitoring the reaction progress by TLC.

-

After the reaction is complete, cool the mixture and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude 1-(3-chloropropyl)-4-methylpiperazine by vacuum distillation to obtain a colorless to pale yellow oil.[3]

Part 3: Final Coupling and Purification of this compound

The final step involves the N-alkylation of the 2-chloro-7-hydroxyphenothiazine with the synthesized side chain.

Caption: Final N-alkylation step in the synthesis of this compound.

Experimental Protocol:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the purified 2-chloro-7-hydroxyphenothiazine in a dry, aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

-

Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C to deprotonate the phenothiazine nitrogen.

-

Stir the mixture at room temperature for a short period to ensure complete deprotonation.

-

Slowly add a solution of 1-(3-chloropropyl)-4-methylpiperazine in the same dry solvent to the reaction mixture.

-

Heat the reaction mixture and stir for several hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction to room temperature and carefully quench with water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

Purification of this compound Reference Standard

To achieve the high purity required for a reference standard, the crude product must be subjected to a rigorous purification process, typically using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Preparative RP-HPLC Protocol:

-

Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., methanol or acetonitrile).

-

Inject the solution onto a preparative C18 RP-HPLC column.

-

Elute the compound using a gradient of a suitable mobile phase, such as a mixture of water with a small amount of an ion-pairing agent (e.g., formic acid or trifluoroacetic acid) and acetonitrile.[4][5][6]

-

Monitor the elution profile using a UV detector at an appropriate wavelength.

-

Collect the fractions containing the pure this compound.

-

Combine the pure fractions and remove the organic solvent under reduced pressure.

-

Lyophilize the remaining aqueous solution to obtain the final product as a pure, solid reference standard.

Part 4: Analytical Characterization of this compound Reference Standard

A comprehensive analytical characterization is essential to confirm the identity, purity, and quality of the synthesized reference standard.

| Analytical Technique | Purpose | Expected Results/Parameters |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | Purity ≥ 99.5% (by peak area normalization). A single major peak at the expected retention time. |

| High-Resolution Mass Spectrometry (HRMS) | Confirmation of molecular formula | Accurate mass measurement of the molecular ion [M+H]⁺ consistent with the elemental composition C₂₀H₂₅ClN₃OS⁺.[7][8][9][10] |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation | Chemical shifts, coupling constants, and integration values consistent with the structure of this compound. |

| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation | Number of signals and chemical shifts corresponding to the unique carbon atoms in the molecule. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups | Characteristic absorption bands for O-H (hydroxyl), C-H (aromatic and aliphatic), C=C (aromatic), and C-N and C-S bonds.[11][12][13] |

| Residual Solvent Analysis (GC-HS) | Quantification of residual solvents | Levels of residual solvents should be within the limits specified by ICH guidelines. |

| Water Content (Karl Fischer Titration) | Determination of water content | Water content should be determined and reported. |

Predicted Spectroscopic Data:

-

¹H NMR (500 MHz, DMSO-d₆): δ (ppm) ~9.5 (s, 1H, Ar-OH), 6.8-7.3 (m, 6H, Ar-H), 3.8-4.0 (t, 2H, N-CH₂), 2.2-2.5 (m, 10H, piperazine and propyl protons), 2.1 (s, 3H, N-CH₃).

-

¹³C NMR (125 MHz, DMSO-d₆): δ (ppm) ~155 (C-OH), 145-120 (aromatic carbons), ~55 (N-CH₂), ~53 (piperazine carbons), ~45 (N-CH₃), ~25 (propyl carbon).

-

FTIR (KBr, cm⁻¹): ~3400 (br, O-H stretch), ~3050 (aromatic C-H stretch), ~2950, 2800 (aliphatic C-H stretch), ~1600, 1470 (aromatic C=C stretch).

Part 5: Stability, Storage, and Handling of the Reference Standard

To ensure the integrity of the this compound reference standard, it is crucial to establish its stability under various conditions and to define appropriate storage and handling procedures.

Stability Testing Protocol (Based on ICH Guidelines)

A comprehensive stability study should be conducted according to the International Council for Harmonisation (ICH) guidelines Q1A(R2).[14][15][16][17][18]

| Condition | Temperature | Relative Humidity | Duration |

| Long-term | 25°C ± 2°C | 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C | 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C | 75% RH ± 5% RH | 6 months |

The reference standard should be tested at appropriate time intervals for appearance, purity (by HPLC), and water content.

Storage and Handling

-

Storage: The this compound reference standard should be stored in a well-closed, light-resistant container at a controlled low temperature (e.g., -20°C) to minimize degradation.

-

Handling: The standard should be handled in a controlled environment to prevent contamination and exposure to moisture and light. It is recommended to allow the container to equilibrate to room temperature before opening to avoid condensation.

Conclusion

The successful synthesis and rigorous characterization of this compound as a reference standard are critical for advancing pharmaceutical research and ensuring the quality of Prochlorperazine-containing products. The synthetic route and analytical methodologies detailed in this guide provide a robust framework for researchers, scientists, and drug development professionals to produce and validate this essential compound. Adherence to these protocols and a thorough understanding of the underlying scientific principles will ensure the generation of a high-quality reference standard suitable for its intended applications.

References

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

-

AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]

-

Slideshare. Ich guideline for stability testing. [Link]

-

PrepChem.com. Synthesis of 1-(3-chloropropyl)-4-(2-pyrimidinyl)piperazine. [Link]

-

European Medicines Agency (EMA). (2025). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

-

Geethanjali Group of Institutions. ICH GUIDELINE & STABILITY PROTOCOLS FOR DIFFERENT PHARMACEUTICAL DOSAGE FORMS. [Link]

- Google Patents.

-

PrepChem.com. Synthesis of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine. [Link]

-

PubMed. Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry. [Link]

-

ResearchGate. 1 H-and 13 C-NMR chemical shifts for compound 7. [Link]

-

University of California, Los Angeles. Chem 117 Reference Spectra Spring 2011. [Link]

-

CORE. Master of Science. [Link]

-

SIELC Technologies. Separation of Prochlorperazine on Newcrom R1 HPLC column. [Link]

- Google Patents.

-

National Institutes of Health. Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. [Link]

-

Indian Journal of Pharmaceutical Sciences. Synthesis of new 2-chloro- phenothiazinothiadiazol-2-oxoaze- tidines :Antimicrobial and antiinflammatory agents. [Link]

- Google Patents. CN101417986A - Method for preparing 2-chlorophenothiazine.

- Google Patents. US3426020A - Synthesis of 2-substituted phenothiazines.

-

The Open Pharmaceutical Sciences Journal. PHARMSCI-3-149.pdf. [Link]

-

National Institutes of Health. Photodegradation of 2-chloro Substituted Phenothiazines in Alcohols. [Link]

-

MDPI. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. [Link]

-

ResearchGate. (PDF) Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. [Link]

-

ResolveMass Laboratories Inc. High Resolution Mass Spectrometry. [Link]

-

LCGC International. Removal of Contaminant Peaks in Reversed-Phase Gradient Liquid Chromatography for Improved Detection of Pharmaceutical Impurities. [Link]

-

ResearchGate. FT-IR spectral observed and standard values. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). [Link]

-

National Institutes of Health. 2-Chlorophenothiazine. [Link]

-

ResearchGate. Analysis and identification of prochlorperazine impurities and forced degradation products using a stability-indicating HPLC method. [Link]

-

International Journal of Pharmaceutical Sciences and Research. Rajesh et al., IJPSR, 2021; Vol. 12(1): 272-280. [Link]

-

PubMed. Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. [Link]

-

Journal of Applied Pharmaceutical Research. Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage. [Link]

-

Austin Publishing Group. Separation and Determination of Prochlorperazine Maleate and Pyridoxine Hydrochloride in Tablet Formulation by RP-HPLC. [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. [Link]

- Google Patents.

- Google Patents.

-

ResearchGate. FTIR spectrum of 7-hydroxy-4-methyl coumarin. [Link]

Sources

- 1. Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. prepchem.com [prepchem.com]

- 4. Separation of Prochlorperazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. japtronline.com [japtronline.com]

- 6. austinpublishinggroup.com [austinpublishinggroup.com]

- 7. Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. resolvemass.ca [resolvemass.ca]

- 11. openpharmaceuticalsciencesjournal.com [openpharmaceuticalsciencesjournal.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. ICH Official web site : ICH [ich.org]

- 15. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 16. Ich guideline for stability testing | PPTX [slideshare.net]

- 17. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 18. geethanjaliinstitutions.com [geethanjaliinstitutions.com]

An In-depth Technical Guide to the Physicochemical Properties of 7-Hydroxy Prochlorperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxy Prochlorperazine is a principal active metabolite of Prochlorperazine, a widely used first-generation antipsychotic and antiemetic drug.[1][2] The introduction of a hydroxyl group to the phenothiazine ring structure significantly influences the molecule's physicochemical properties, which in turn affects its absorption, distribution, metabolism, excretion (ADME), and pharmacological activity. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, offering a critical resource for researchers in drug metabolism, pharmacology, and analytical chemistry.

Prochlorperazine undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes, including CYP2D6 and CYP2C19, leading to the formation of several metabolites.[1] Among these, this compound is of significant interest due to its retained pharmacological activity. Understanding its distinct physicochemical profile is crucial for a complete comprehension of Prochlorperazine's overall therapeutic and toxicological effects.

Core Physicochemical Properties

A comprehensive understanding of a drug molecule's physicochemical properties is fundamental to drug development. While experimental data for this compound is not extensively available in the public domain, a combination of available information and reliable in silico predictions can provide valuable insights.

| Property | Value | Source/Method |

| Chemical Name | 8-Chloro-10-[3-(4-methyl-1-piperazinyl)propyl]-10H-phenothiazin-3-ol | [3] |

| CAS Number | 52172-19-7 | [4] |

| Molecular Formula | C₂₀H₂₄ClN₃OS | [4] |

| Molecular Weight | 389.95 g/mol | [4] |

| Appearance | Tan Crystalline Solid | [5] |

| Melting Point | Not experimentally determined. | Protocol Provided |

| Boiling Point | Not experimentally determined. | |

| Solubility | Not experimentally determined. | Protocol Provided |

| pKa (predicted) | Basic pKa: ~8.5 (piperazine nitrogen), Acidic pKa: ~9.5 (phenolic hydroxyl) | ACD/Percepta Prediction[6][7] |

| logP (predicted) | ~4.2 | Molinspiration Prediction[8] |

Elucidation of Physicochemical Parameters: The "Why" Behind the "How"

pKa (Ionization Constant): The predicted pKa values suggest that this compound is a zwitterionic molecule at physiological pH. The piperazine nitrogen is expected to be protonated (basic pKa ~8.5), while the newly introduced phenolic hydroxyl group is likely to be deprotonated (acidic pKa ~9.5). This ionization state is critical as it governs the molecule's solubility, membrane permeability, and receptor binding interactions. The prediction of these values is based on sophisticated algorithms that analyze the electronic effects of the surrounding functional groups.[6][9]

logP (Octanol-Water Partition Coefficient): The predicted logP of ~4.2 indicates that this compound remains a lipophilic molecule, though slightly less so than its parent compound, Prochlorperazine (logP ≈ 4.8). This lipophilicity is essential for its ability to cross the blood-brain barrier and exert its effects on the central nervous system. The reduction in logP compared to the parent drug is an expected consequence of introducing a polar hydroxyl group. Computational logP prediction models utilize fragment-based methods, where the contribution of each part of the molecule to its overall lipophilicity is summed.[8][10]

Experimental Protocols for Physicochemical Characterization

For researchers seeking to experimentally determine the physicochemical properties of this compound, the following established methodologies are recommended.

Determination of Melting Point

Rationale: The melting point is a fundamental physical property that provides information about the purity and identity of a crystalline solid. A sharp melting point range is indicative of a pure compound.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: Ensure the this compound sample is a fine, dry powder.

-

Capillary Loading: Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point (if unknown, a preliminary rapid determination is necessary).

-

Measurement: Decrease the heating rate to 1-2°C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting point is reported as this range.

Determination of Aqueous and Organic Solubility

Rationale: Solubility is a critical determinant of a drug's bioavailability and formulation possibilities. Determining solubility in both aqueous and organic solvents provides a comprehensive profile.

Protocol: Shake-Flask Method

-

System Preparation: Prepare saturated solutions of this compound in the desired solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO) in sealed flasks.

-

Equilibration: Agitate the flasks at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the flasks to stand undisturbed to allow any undissolved solid to settle.

-

Sampling and Analysis: Carefully withdraw an aliquot of the supernatant, filter it through a 0.45 µm filter to remove any particulate matter, and dilute as necessary.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Stability and Degradation Profile

Phenothiazine derivatives, including Prochlorperazine and its metabolites, are known to be susceptible to degradation, particularly through oxidation.[11] The primary degradation pathway for Prochlorperazine involves the oxidation of the sulfur atom in the phenothiazine ring to form the sulfoxide metabolite.[11] Given the chemical similarity, this compound is also expected to be susceptible to oxidation.

Forced Degradation Studies: To elucidate the degradation pathways and develop stability-indicating analytical methods, forced degradation studies are essential. These studies involve subjecting the molecule to stress conditions as outlined in the ICH guidelines (Q1A).[12]

-

Acidic and Basic Hydrolysis: Exposure to acidic and basic conditions at elevated temperatures.

-

Oxidation: Treatment with an oxidizing agent such as hydrogen peroxide.

-

Thermal Degradation: Heating the solid or a solution of the compound.

-

Photodegradation: Exposing the compound to UV and visible light.

The resulting degradation products can be identified and characterized using techniques like LC-MS/MS.

Pharmacological Activity

The pharmacological activity of Prochlorperazine is primarily attributed to its antagonism of dopamine D2 receptors in the brain.[9] Studies have shown that metabolites of Prochlorperazine can also possess pharmacological activity.

Dopamine D2 Receptor Affinity: this compound is an active metabolite that retains a high affinity for the dopamine D2 receptor.[13][14] This is significant as it suggests that the metabolite contributes to the overall therapeutic and potentially adverse effects of the parent drug. The affinity of a compound for a receptor is typically quantified by its inhibition constant (Ki), which can be determined through radioligand binding assays.

Caption: Metabolic pathway and mechanism of action of Prochlorperazine and its active metabolite.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection is the analytical method of choice for the quantification of this compound in various matrices.

Example HPLC-UV Method for Quantification

Rationale: This method provides a robust and reliable means to separate and quantify this compound from its parent drug and other metabolites.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Based on the UV absorbance maximum of this compound.

-

Injection Volume: 10-20 µL.

Workflow for Method Development and Validation:

Sources

- 1. researchgate.net [researchgate.net]

- 2. Bioavailability and metabolism of prochlorperazine administered via the buccal and oral delivery route - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cleanchemlab.com [cleanchemlab.com]

- 4. This compound - CAS - 52172-19-7 | Axios Research [axios-research.com]

- 5. This compound | 52172-19-7 [chemicalbook.com]

- 6. acdlabs.com [acdlabs.com]

- 7. knime.com [knime.com]

- 8. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 9. acdlabs.com [acdlabs.com]

- 10. Calculation of molecular properties [molinspiration.com]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. Molinspiration Cheminformatics [molinspiration.com]

- 13. prochlorperazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 14. Differential interactions of traditional and novel antiemetics with dopamine D2 and 5-hydroxytryptamine3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: Foundational Investigations into the Metabolic Fate of Prochlorperazine

A Technical Guide to Early Metabolite Identification and Pathway Elucidation

Abstract

Prochlorperazine, a cornerstone phenothiazine derivative developed in the 1950s, has long been a therapeutic staple for managing nausea, vomiting, and psychotic disorders.[1][2] Its clinical efficacy, however, is intrinsically linked to its complex metabolic profile, characterized by extensive first-pass metabolism that significantly influences its bioavailability and therapeutic window.[3][4] This technical guide provides an in-depth exploration of the seminal, early-phase studies that first defined the metabolic pathways of prochlorperazine. We will deconstruct the experimental logic and analytical methodologies of the era, focusing on the foundational techniques that led to the identification of its principal metabolites. This paper serves as a resource for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind early experimental choices and the validation systems that underpinned the initial understanding of this critical therapeutic agent.

Introduction: The Clinical Imperative for Metabolic Studies

First approved by the FDA in 1956, prochlorperazine emerged as a potent antiemetic and antipsychotic agent.[1] Early clinical observations, however, revealed significant inter-individual variability in patient response and a notable discrepancy between oral dosage and systemic drug concentrations. This pointed towards extensive hepatic metabolism, a process that chemically alters the drug into various other compounds, or metabolites.[2]

Understanding this metabolic fate was not merely an academic exercise; it was critical for:

-

Optimizing Dosing: Elucidating the extent of first-pass metabolism was essential for developing effective dosing strategies, including alternative delivery routes like buccal administration to bypass the liver.[3][5]

-

Predicting Pharmacological Activity: Metabolites themselves can be pharmacologically active or inactive. Identifying them was the first step in determining whether they contributed to the therapeutic effect or were simply byproducts.[1]

-

Ensuring Safety: Some metabolic pathways can lead to the formation of reactive or toxic intermediates, making metabolite identification a crucial component of the drug's safety profile.[6]

Early research established that prochlorperazine's metabolism is multifaceted, proceeding primarily through oxidation, hydroxylation, demethylation, sulfoxide formation, and subsequent conjugation with glucuronic acid for excretion.[1][6]

Early Experimental Design & Analytical Causality

Prior to the advent of modern high-throughput techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), identifying metabolites was a painstaking process requiring robust experimental design and a multi-modal analytical approach. The core objective was to isolate and purify metabolites from complex biological matrices (e.g., urine, plasma, feces) in sufficient quantities for structural elucidation.

In Vivo and In Vitro Models

The foundational work relied on a combination of biological systems to piece together the metabolic puzzle:

-

In Vivo Studies (Human and Animal): Healthy volunteers or animal models (commonly rats) were administered prochlorperazine.[7][8] Urine and feces were collected over extended periods (e.g., 24-48 hours) to capture the excreted drug and its metabolites. This approach provided a holistic view of the drug's fate in a complete biological system.

-

In Vitro Systems (Liver Microsomes): To pinpoint the primary site of metabolism, researchers utilized liver microsomes—vesicles derived from the endoplasmic reticulum of liver cells.[7] These preparations contain a high concentration of cytochrome P450 (CYP450) enzymes, the primary drivers of Phase I metabolism. Incubating prochlorperazine with liver microsomes allowed for the study of specific metabolic reactions in a controlled environment, away from the complexities of a whole organism.

The causality behind this dual approach is clear: in vivo studies reveal what metabolites are actually formed and excreted, while in vitro studies help identify the specific enzymes and organs responsible for their formation.

The Analytical Workflow: A Self-Validating System

The trustworthiness of early findings depended on a logical, multi-step workflow where each stage validated the next. Techniques were chosen for their ability to separate compounds based on their physicochemical properties, paving the way for definitive identification.

The Principal Metabolic Pathways of Prochlorperazine

Through these meticulous early investigations, several key metabolic transformations of the prochlorperazine molecule were identified.

Phase I Metabolism: Functionalization Reactions

Phase I reactions introduce or expose functional groups on the parent drug molecule, preparing it for Phase II conjugation or direct excretion.

-

Sulfoxidation: This is a major metabolic pathway for prochlorperazine, involving the oxidation of the sulfur atom in the phenothiazine ring to form Prochlorperazine Sulfoxide (PCZSO) .[3][9][10] This metabolite was often noted in early studies and is generally considered to be pharmacologically inactive at dopamine receptors, representing a detoxification pathway.[9][11]

-

N-Demethylation: Another primary route involves the enzymatic removal of the methyl group from the terminal nitrogen of the piperazine side chain, yielding N-desmethyl prochlorperazine (NDPCZ) .[1][3][8]

-

Aromatic Hydroxylation: The phenothiazine ring system was found to undergo hydroxylation, primarily at the 7-position, to form 7-hydroxyprochlorperazine (PCZOH) .[1][3][10] This reaction introduces a hydroxyl group, a key site for subsequent Phase II conjugation.

-

N-Oxidation: Oxidation could also occur at the nitrogen atoms of the piperazine ring, leading to metabolites such as Prochlorperazine Sulfoxide 4'-N-oxide .[1][3][12]

-

Side-Chain Fission: More extensive degradation was observed, particularly after chronic administration in animal models, where the piperazine ring itself could be cleaved.[1]

Phase II Metabolism: Glucuronide Conjugation

Phase II metabolism involves conjugating the drug or its Phase I metabolites with endogenous molecules to significantly increase their water solubility and facilitate excretion.[13] For prochlorperazine, the primary Phase II reaction is glucuronidation .[1] The 7-hydroxy metabolite, with its exposed hydroxyl group, is a prime substrate for UDP-glucuronosyltransferase (UGT) enzymes, which attach a glucuronic acid moiety.[7][14] The resulting glucuronide conjugate is highly water-soluble and readily eliminated from the body via urine or bile.[13][14]

Summary of Key Identified Metabolites

| Metabolite Name | Metabolic Reaction | Notes |

| Prochlorperazine Sulfoxide (PCZSO) | Sulfoxidation | A major, generally inactive metabolite.[9][10] |

| N-desmethyl Prochlorperazine (NDPCZ) | N-Demethylation | A primary metabolite; activity profile required further study.[1][8] |

| This compound (PCZOH) | Aromatic Hydroxylation | Key intermediate for Phase II conjugation.[1][3] |

| Prochlorperazine Sulfoxide 4'-N-oxide | N-Oxidation & Sulfoxidation | A metabolite identified in plasma.[3][12] |

| Prochlorperazine-7-O-Glucuronide | Glucuronidation (Phase II) | Highly water-soluble conjugate for excretion.[1] |

A Reconstructed Experimental Protocol: Metabolite Profiling via Thin-Layer Chromatography (TLC)

To illustrate the practical application of these early techniques, the following section provides a detailed, step-by-step protocol that reconstructs a typical in vivo study from that era. The causality behind each step is explained to provide field-proven insight.

Objective: To separate and tentatively identify prochlorperazine metabolites from rat urine using Thin-Layer Chromatography (TLC).

Methodology:

-

Animal Dosing and Sample Collection:

-

Step 1.1: House male Wistar rats in individual metabolic cages that allow for the separate collection of urine and feces.

-

Step 1.2: Administer a single oral dose of prochlorperazine. Rationale: Oral administration mimics the common clinical route and ensures the drug passes through the liver, maximizing the chance of identifying first-pass metabolites.

-

Step 1.3: Collect urine over a 24-hour period into a refrigerated container to minimize degradation of potential metabolites.

-

-

Sample Preparation and Extraction:

-

Step 2.1: Pool the 24-hour urine sample and record the total volume.

-

Step 2.2: To cleave glucuronide conjugates and analyze the core metabolite, treat a urine aliquot with β-glucuronidase enzyme. Rationale: This enzymatic hydrolysis step is crucial for identifying metabolites that have undergone Phase II conjugation, as it reverts them to their Phase I form (e.g., 7-hydroxyprochlorperazine).

-

Step 2.3: Adjust the pH of the urine to alkaline (pH ~9-10) with ammonium hydroxide.

-

Step 2.4: Perform a liquid-liquid extraction by adding an organic solvent like dichloromethane or a mixture of ether and isoamyl alcohol. Shake vigorously and allow the layers to separate.[15] Rationale: Prochlorperazine and its less polar metabolites are more soluble in the organic solvent than in the aqueous urine. Adjusting the pH to alkaline ensures they are in their non-ionized, more lipophilic state, maximizing extraction efficiency.

-

Step 2.5: Collect the organic layer and evaporate it to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume of methanol. This is the final sample for analysis.

-

-

Thin-Layer Chromatography (TLC) Separation:

-

Step 3.1: Prepare a TLC plate (e.g., silica gel 60 F254). Rationale: Silica gel is a polar stationary phase that separates compounds based on their polarity.

-

Step 3.2: Using a capillary tube, carefully spot the concentrated extract onto the baseline of the TLC plate. Also spot standards of pure prochlorperazine and any available synthesized metabolite standards (e.g., prochlorperazine sulfoxide).

-

Step 3.3: Place the plate in a sealed chromatography tank containing a pre-equilibrated mobile phase (e.g., a mixture of a non-polar solvent like ethylene dichloride and a polar solvent like methanol with a small amount of ammonia).[16] Rationale: The mobile phase travels up the plate via capillary action. Less polar compounds travel further up the plate, while more polar compounds interact more strongly with the silica and move shorter distances, thus achieving separation.

-

Step 3.4: Allow the solvent front to travel near the top of the plate, then remove and dry the plate.

-

-

Visualization and Identification:

-

Step 4.1: Visualize the separated spots under UV light (254 nm). Circle the spots observed.

-

Step 4.2: Spray the plate with a chemical visualizing agent (e.g., a solution of sulfuric acid) which reacts with the compounds to produce colored spots.

-

Step 4.3: Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front). Compare the Rf values and colors of the unknown spots in the urine extract to those of the pure standards. A match provides tentative identification. Rationale: Under identical conditions, a specific compound will always have the same Rf value, making it a key identifying characteristic in TLC.

-

-

Confirmation (Elution and Spectroscopy):

-

Step 5.1: For definitive identification, run a preparative TLC with a larger amount of extract.

-

Step 5.2: After separation, carefully scrape the silica gel containing the metabolite spot of interest from the plate.

-

Step 5.3: Elute the metabolite from the silica using a polar solvent like methanol. Filter and evaporate the solvent to obtain a semi-purified metabolite sample.

-

Step 5.4: Analyze the sample using UV-Vis spectrophotometry or, if available, early mass spectrometry to confirm its molecular weight and structure.

-

Conclusion and Future Perspective

The foundational studies on prochlorperazine metabolism, conducted with the analytical tools of the time, were instrumental in building a comprehensive understanding of its disposition in the body. By systematically applying principles of extraction, chromatography, and spectroscopy, early researchers successfully identified the key pathways of sulfoxidation, N-demethylation, and hydroxylation, followed by glucuronide conjugation.[1] This knowledge explained the observed low oral bioavailability and provided a rational basis for clinical pharmacology.[8]

This early work laid the groundwork for modern investigations using highly sensitive LC-MS/MS techniques, which have further refined our understanding and allowed for the simultaneous quantification of the parent drug and its major metabolites in plasma.[10][17][18] The identification of specific CYP450 enzymes involved, such as CYP2D6, has further elucidated the source of inter-patient variability.[1][17] Ultimately, the principles of careful experimental design and logical validation established in these early studies remain the bedrock of modern drug metabolism and pharmacokinetic research.

References

-

Prochlorperazine | C20H24ClN3S | CID 4917. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Master of Science - CORE. (n.d.). CORE. Retrieved January 12, 2026, from [Link]

-

Cavanaugh, J. H. (2007). Bioavailability and metabolism of prochlorperazine administered via the buccal and oral delivery route. Journal of Clinical Pharmacology, 47(7), 893-902. Retrieved January 12, 2026, from [Link]

-

In-vitro characterization of the metabolism of prochlorperazine. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Prochlorperazine. (2020). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. Retrieved January 12, 2026, from [Link]

-

Tashiro, M., Naito, T., Kagawa, Y., & Kawakami, J. (2012). Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry. Biomedical Chromatography, 26(6), 732-738. Retrieved January 12, 2026, from [Link]

-

Metabolism of trifluoperazine, fluphenazine, prochlorperazine and perphenazine in rats: In vitro and urinary metabolites. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Bioavailability and Metabolism of Prochlorperazine Administered via the Buccal and Oral Delivery Route. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Isah, A. O., Rawlins, M. D., & Bateman, D. N. (1991). Clinical pharmacology of prochlorperazine in healthy young males. British Journal of Clinical Pharmacology, 32(6), 677-684. Retrieved January 12, 2026, from [Link]

-

Taylor, G., Houston, J. B., & Shaffer, J. (1983). Preliminary studies of the pharmacokinetics and pharmacodynamics of prochlorperazine in healthy volunteers. British Journal of Clinical Pharmacology, 15(1), 137-142. Retrieved January 12, 2026, from [Link]

-

What is the mechanism of Prochlorperazine Maleate? (2024). Patsnap Synapse. Retrieved January 12, 2026, from [Link]

-

Analysis and identification of prochlorperazine impurities and forced degradation products using a stability-indicating HPLC method. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Tapp, J., & Shaffer, C. D. (2023). Prochlorperazine. In StatPearls. StatPearls Publishing. Retrieved January 12, 2026, from [Link]

-

RAPID ANALYTICAL METHOD FOR ASSAY DETERMINATION FOR PROCHLORPERAZINE EDISYLATE DRUG SUBSTANCES BY ULTRA PERFORMANCE LIQUID CHROMATOGRAPHY. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry. (2012). Semantic Scholar. Retrieved January 12, 2026, from [Link]

-

Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications. (2023). PubMed Central. Retrieved January 12, 2026, from [Link]

-

Drugs metabolism - Phase-II reactions - Glucuronidation | Glucosidation. (2023). YouTube. Retrieved January 12, 2026, from [Link]

-

Khanage, S. G., Mohite, P. B., Dudhade, M. R., & Deshmukh, V. K. (2014). Separation and Determination of Prochlorperazine Maleate and Pyridoxine Hydrochloride in Tablet Formulation by RP-HPLC. Austin Journal of Analytical and Pharmaceutical Chemistry, 1(3), 1012. Retrieved January 12, 2026, from [Link]

-

Prochlorperazine (HMDB0014577). (n.d.). Human Metabolome Database. Retrieved January 12, 2026, from [Link]

-

Wang, L. Z., Zhang, Z. J., & Li, Y. (2006). Quantification of prochlorperazine maleate in human plasma by liquid chromatography-mass spectrometry: Application to a bioequivalence study. Journal of Chromatography B, 831(1-2), 286-290. Retrieved January 12, 2026, from [Link]

-

Avram, M. J., & Cody, M. J. (2008). The pharmacokinetics and bioavailability of prochlorperazine delivered as a thermally generated aerosol in a single breath to volunteers. Clinical Pharmacology & Therapeutics, 84(5), 573-579. Retrieved January 12, 2026, from [Link]

-

Staack, R. F., & Maurer, H. H. (2005). Introduction to early in vitro identification of metabolites of new chemical entities in drug discovery and development. Current Drug Metabolism, 6(3), 159-171. Retrieved January 12, 2026, from [Link]

-

Separation and determination of trifluoperazine and prochlorperazine in pharmaceutical preparations by HPLC. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Prochlorperazine. (n.d.). Deranged Physiology. Retrieved January 12, 2026, from [Link]

-

Clinical pharmacology of prochlorperazine in healthy young males. (1991). PubMed Central. Retrieved January 12, 2026, from [Link]

-

Prochlorperazine. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

-

Glucuronidation. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

-

Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition. (2012). PubMed Central. Retrieved January 12, 2026, from [Link]

Sources

- 1. Prochlorperazine | C20H24ClN3S | CID 4917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Prochlorperazine Maleate? [synapse.patsnap.com]

- 3. Bioavailability and metabolism of prochlorperazine administered via the buccal and oral delivery route - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prochlorperazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Prochlorperazine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Clinical pharmacology of prochlorperazine in healthy young males - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Preliminary studies of the pharmacokinetics and pharmacodynamics of prochlorperazine in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Glucuronidation - Wikipedia [en.wikipedia.org]

- 14. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantification of prochlorperazine maleate in human plasma by liquid chromatography-mass spectrometry: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]

Spectroscopic Elucidation of 7-Hydroxy Prochlorperazine: A Technical Guide for Drug Development Professionals

This guide provides an in-depth exploration of the spectroscopic characteristics of 7-hydroxy prochlorperazine, a primary metabolite of the widely used antiemetic and antipsychotic drug, prochlorperazine. As the pharmaceutical industry places increasing emphasis on the comprehensive characterization of drug metabolites for safety and efficacy assessments, a thorough understanding of their structural properties is paramount. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering both foundational principles and practical insights into the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy for the structural elucidation of this critical metabolite.

Molecular Structure and its Spectroscopic Implications

The introduction of a hydroxyl group at the 7-position of the phenothiazine ring system in prochlorperazine induces notable changes in its electronic and vibrational properties. These modifications are directly observable through spectroscopic techniques, providing a unique fingerprint for the metabolite's identification.

Caption: Molecular structures of Prochlorperazine and its 7-hydroxy metabolite.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively.

Experimental Protocol for NMR Analysis

The following protocol outlines a standard procedure for acquiring high-quality NMR spectra of this compound.

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified this compound reference standard.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for its high boiling point.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).

Data Acquisition:

-

Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer to ensure adequate signal dispersion.

-

Obtain ¹³C NMR spectra using a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

-

Perform two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to aid in the definitive assignment of proton and carbon signals.[3]

Caption: Workflow for NMR data acquisition and processing.

Predicted ¹H NMR Spectral Data

The introduction of the electron-donating hydroxyl group at the 7-position is expected to cause a significant upfield shift (to lower ppm values) of the aromatic protons in its vicinity due to increased electron density.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | ~6.7 | d | ~2.0 |

| H-8 | ~6.8 | dd | ~8.5, 2.0 |

| H-9 | ~7.0 | d | ~8.5 |

| Aromatic Protons (other ring) | 6.9 - 7.3 | m | - |

| Aliphatic Protons (side chain) | 2.2 - 4.0 | m | - |

| -OH | 9.0 - 10.0 | s (broad) | - |

Predicted ¹³C NMR Spectral Data

The carbon atom directly attached to the hydroxyl group (C-7) will experience a significant downfield shift due to the deshielding effect of the oxygen atom.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-7 | ~155 |

| C-8 | ~115 |

| C-5a | ~120 |

| C-6 | ~118 |

| C-9 | ~127 |

| C-9a | ~140 |

| Other Aromatic Carbons | 115 - 145 |

| Aliphatic Carbons (side chain) | 20 - 60 |

Infrared (IR) Spectroscopy: Unveiling Functional Groups

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol for IR Analysis

A standard protocol for obtaining the IR spectrum of this compound is as follows.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the dry this compound sample with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

-

Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

Caption: Workflow for UV-Vis spectroscopic analysis.

Predicted UV-Vis Spectral Data

The phenothiazine ring system exhibits characteristic π → π* transitions. The introduction of the hydroxyl group, an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima to longer wavelengths.

| Transition | Predicted λmax (nm) | Solvent |

| π → π | ~260 | Methanol |

| π → π | ~315 | Methanol |

For comparison, prochlorperazine in acidic solution shows a λmax at 254 nm. [4]The shift to longer wavelengths in the 7-hydroxy metabolite is a key diagnostic feature.

Conclusion

The spectroscopic techniques of NMR, IR, and UV-Vis provide a powerful and complementary suite of tools for the comprehensive structural characterization of this compound. This guide has outlined both the theoretical underpinnings and practical considerations for applying these methods. While direct experimental data for this metabolite remains scarce in the public domain, the predictive analysis presented herein, based on the well-understood principles of spectroscopy and the known data of the parent compound, offers a robust framework for its identification and analysis. As regulatory expectations for metabolite characterization continue to evolve, the methodologies detailed in this guide will be invaluable for drug development professionals ensuring the safety and efficacy of pharmaceutical products.

References

-

CORE. (n.d.). Master of Science. Retrieved from [Link]

-

Axios Research. (n.d.). This compound - CAS - 52172-19-7. Retrieved from [Link]

-

Venkatasai Life Sciences. (n.d.). This compound. Retrieved from [Link]

-

PubMed. (1979). Determination of fluphenazine, related phenothiazine drugs and metabolites by combined high-performance liquid chromatography and radioimmunoassay. Retrieved from [Link]

-

UCL. (n.d.). Chemical shifts. Retrieved from [Link]

-

NIH. (n.d.). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Retrieved from [Link]

-

Open Pharmaceutical Sciences Journal. (2016). PHARMSCI-3-149.pdf. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2021). Rajesh et al., IJPSR, 2021; Vol. 12(1): 272-280. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of prochlorperazine maleate pure powder. Retrieved from [Link]

-

PubMed. (n.d.). [The Study on Infrared Spectra of 7-Hydroxycoumarin by Density Functional Theory]. Retrieved from [Link]

-

Indian Journal of Pharmaceutical Instruction. (2022). Development and Validation of Prochlorperazine Maleate in Bulk and Pharmaceutical Dosage Form by UV Spectroscopic Method. Retrieved from [Link]

-

ResearchGate. (n.d.). UV spectra of (A) Prochlorperazine maleate, (B) drug and Hydroxyl ethyl.... Retrieved from [Link]

Sources

- 1. This compound - CAS - 52172-19-7 | Axios Research [axios-research.com]

- 2. This compound - SRIRAMCHEM [sriramchem.com]

- 3. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [ULTRAVIOLET ABSORPTION SPECTRA OF PHENOTHIAZINE DERIVATIVES] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 7-Hydroxy Prochlorperazine: From Discovery to Modern Analytical Characterization

This guide provides a comprehensive overview of 7-Hydroxy Prochlorperazine, a significant metabolite of the widely used antiemetic and antipsychotic drug, prochlorperazine. Tailored for researchers, scientists, and drug development professionals, this document delves into the historical discovery, metabolic pathways, analytical methodologies for detection, and the pharmacological implications of this compound.

The Genesis of a Metabolite: A Historical Perspective

Prochlorperazine, a phenothiazine derivative, was first approved for use in the United States in 1956 and has since become a staple in managing nausea and vomiting.[1][2] Like many pharmaceuticals of its era, the initial focus was on the parent drug's efficacy and safety profile. However, with advancements in analytical chemistry, the critical role of drug metabolism in determining therapeutic outcomes and potential toxicities became increasingly apparent.

The journey to identifying this compound is intrinsically linked to the broader investigation of prochlorperazine's fate within the body. Early studies on prochlorperazine's pharmacokinetics revealed extensive hepatic metabolism, primarily through sulfoxidation and oxidation, hinting at the existence of various metabolic byproducts.[1] It was understood that these metabolic transformations could significantly impact the drug's bioavailability and overall effect.

A pivotal moment in the characterization of prochlorperazine's metabolites came with studies exploring alternative routes of administration to bypass the extensive first-pass metabolism observed with oral intake. Research into a buccal dosage form of prochlorperazine led to the identification and quantification of two new metabolites: prochlorperazine 7-hydroxide (this compound) and prochlorperazine sulfoxide 4'-N-oxide, in addition to the already known N-desmethyl prochlorperazine and prochlorperazine sulfoxide.[3][4][5] This discovery underscored the complexity of prochlorperazine's metabolic profile and highlighted the importance of comprehensive analytical techniques to fully understand its disposition.

Metabolic Fate: The Biotransformation of Prochlorperazine

Prochlorperazine undergoes significant biotransformation in the liver, a process mediated by the cytochrome P450 (CYP) enzyme system.[5][6] The formation of this compound is a result of aromatic hydroxylation, a common metabolic pathway for many phenothiazine drugs.[7]

The primary CYP450 isoforms implicated in the metabolism of prochlorperazine are CYP2D6 and CYP2C19.[5][6] These enzymes catalyze various reactions, including N-demethylation, sulfoxidation, and the critical hydroxylation at the 7th position of the phenothiazine ring to form this compound.[5][6][7]

Metabolic pathways of Prochlorperazine.

Understanding this metabolic pathway is crucial for predicting drug-drug interactions and inter-individual variability in patient response to prochlorperazine, as genetic polymorphisms in CYP2D6 and CYP2C19 can influence the rate and extent of metabolite formation.

Analytical Quantification: A Methodological Deep Dive

The accurate quantification of this compound in biological matrices is essential for pharmacokinetic studies and clinical monitoring. Due to its polar nature and typically low concentrations, sensitive and specific analytical methods are required. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (LC-MS/MS) are the gold standards for this purpose.[5][6]

Sample Preparation

A robust sample preparation protocol is the cornerstone of reliable quantification. The goal is to isolate the analyte from the complex biological matrix (e.g., plasma, urine) and minimize matrix effects.

Experimental Protocol: Plasma Sample Preparation

-

Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of the analyte).

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.

Chromatographic Separation and Mass Spectrometric Detection

The reconstituted sample is then injected into an LC-MS/MS system for separation and detection.

Analytical workflow for this compound.

Table 1: Typical LC-MS/MS Parameters for this compound Analysis

| Parameter | Value |

| LC Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | A time-programmed gradient from low to high organic phase |

| Flow Rate | 0.3 - 0.5 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition | Precursor Ion (m/z) → Product Ion (m/z) |

| (Example) | 390.1 → 141.1 |

| Collision Energy | Optimized for the specific instrument |

Note: The exact MRM transition and collision energy should be optimized in the laboratory.

This methodology provides the necessary sensitivity and selectivity for the reliable determination of this compound in complex biological samples. The development of such methods has been crucial in advancing our understanding of prochlorperazine's pharmacokinetics.[2][8][9][10]

Pharmacological Significance and Future Directions

While the pharmacological activity of prochlorperazine as a dopamine D2 receptor antagonist is well-established, the specific contribution of its metabolites, including this compound, to the overall therapeutic and adverse effect profile is an area of ongoing research.[11][12] Some studies suggest that hydroxylated metabolites of phenothiazines can retain biological activity.[7]

The characterization of this compound's pharmacological profile is important for several reasons:

-

Therapeutic Efficacy: Determining if this metabolite contributes to the antiemetic or antipsychotic effects of the parent drug.

-

Toxicity and Adverse Effects: Assessing whether the formation of this compound is associated with any of the known adverse effects of prochlorperazine, such as extrapyramidal symptoms or neuroleptic malignant syndrome.[11]

-

Drug Development: A deeper understanding of metabolite activity can inform the development of new drugs with improved efficacy and safety profiles.

Future research should focus on isolating sufficient quantities of this compound for in-vitro and in-vivo pharmacological profiling. This will provide a clearer picture of its role in the clinical effects of prochlorperazine and may open new avenues for therapeutic intervention.

Conclusion

This compound, once an uncharacterized metabolic byproduct, has emerged as a significant player in the complex pharmacology of prochlorperazine. Its discovery, driven by the need to understand the parent drug's extensive metabolism, has been enabled by advancements in analytical science. The ability to accurately quantify this metabolite provides researchers and clinicians with a more complete understanding of prochlorperazine's disposition. Further elucidation of its specific pharmacological activities will be pivotal in optimizing the therapeutic use of prochlorperazine and in the broader field of neuropharmacology.

References

-

Bioavailability and metabolism of prochlorperazine administered via the buccal and oral delivery route - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

-

Prochlorperazine - LiverTox - NCBI Bookshelf. (2020, July 1). Retrieved January 12, 2026, from [Link]

-

In-vitro characterization of the metabolism of prochlorperazine. (2015, August 6). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Preliminary studies of the pharmacokinetics and pharmacodynamics of prochlorperazine in healthy volunteers - PMC. (n.d.). Retrieved January 12, 2026, from [Link]

-

Bioavailability and Metabolism of Prochlorperazine Administered via the Buccal and Oral Delivery Route. (n.d.). Semantic Scholar. Retrieved January 12, 2026, from [Link]

-

Bioavailability and Metabolism of Prochlorperazine Administered via the Buccal and Oral Delivery Route | Request PDF. (2015, August 6). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Clinical pharmacology of prochlorperazine in healthy young males - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

-

Preliminary studies of the pharmacokinetics and pharmacodynamics of prochlorperazine in healthy volunteers - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

-

Master of Science - CORE. (n.d.). Retrieved January 12, 2026, from [Link]

-

Analysis and identification of prochlorperazine impurities and forced degradation products using a stability-indicating HPLC method | Request PDF. (2011, April 11). ResearchGate. Retrieved January 12, 2026, from [Link]

-

This compound - Venkatasai Life Sciences. (n.d.). Retrieved January 12, 2026, from [Link]

-

Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage. (2025, February 28). Retrieved January 12, 2026, from [Link]

-

Prochlorperazine - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

-

This compound - CAS - 52172-19-7. (n.d.). Axios Research. Retrieved January 12, 2026, from [Link]

-

ANALYSIS AND IDENTIFICATION OF PROCHLORPERAZINE IMPURITIES AND FORCED DEGRADATION PRODUCTS USING A STABILITY-INDICATING HPLC METHOD. (2011, April 11). Semantic Scholar. Retrieved January 12, 2026, from [Link]

-

A simple and sensitive H.P.L.C. method for the assay of prochlorperazine in plasma - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

-

PROCHLORPERAZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020, June 12). Gpatindia. Retrieved January 12, 2026, from [Link]

-

Synthesis of Prochlorperazine - YouTube. (2020, October 10). Retrieved January 12, 2026, from [Link]

-

This compound | CAS No: 52172-19-7. (n.d.). Retrieved January 12, 2026, from [Link]

-

This compound - HTS Biopharma. (n.d.). Retrieved January 12, 2026, from [Link]

-

(PDF) RAPID ANALYTICAL METHOD FOR ASSAY DETERMINATION FOR PROCHLORPERAZINE EDISYLATE DRUG SUBSTANCES BY ULTRA PERFORMANCE LIQUID CHROMATOGRAPHY. (2017, August 7). ResearchGate. Retrieved January 12, 2026, from [Link]

-

This compound - KM Pharma Solution Private Limited. (n.d.). Retrieved January 12, 2026, from [Link]

-

This compound | CAS 52172-19-7 - Veeprho. (n.d.). Retrieved January 12, 2026, from [Link]

-

Spectroscopic Analyses and Antimicrobial Activity of Novel Ciprofloxacin and 7-Hydroxy-4-methylcoumarin, the Plant-Based Natural Benzopyrone Derivative - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]

Sources

- 1. Prochlorperazine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bioavailability and metabolism of prochlorperazine administered via the buccal and oral delivery route - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioavailability and Metabolism of Prochlorperazine Administered via the Buccal and Oral Delivery Route | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. ANALYSIS AND IDENTIFICATION OF PROCHLORPERAZINE IMPURITIES AND FORCED DEGRADATION PRODUCTS USING A STABILITY-INDICATING HPLC METHOD | Semantic Scholar [semanticscholar.org]

- 9. A simple and sensitive H.P.L.C. method for the assay of prochlorperazine in plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Prochlorperazine - Wikipedia [en.wikipedia.org]

- 12. PROCHLORPERAZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

pharmacological profile of 7-Hydroxy Prochlorperazine

An In-depth Technical Guide to the Pharmacological Profile of 7-Hydroxy Prochlorperazine

Introduction: Beyond the Parent Compound

Prochlorperazine, a cornerstone phenothiazine derivative, has been a clinically significant agent for decades, primarily utilized for its potent antiemetic and antipsychotic properties.[1][2] Its therapeutic action is predominantly attributed to its antagonism of dopamine D2 receptors within the central nervous system.[1][3][4] However, the clinical profile of prochlorperazine is not solely defined by the parent molecule. Upon administration, it undergoes extensive hepatic metabolism, giving rise to a spectrum of metabolites.[5][6][7] Among these, this compound emerges as a key molecule of interest.

While some drug metabolites are pharmacologically inert, certain metabolites of phenothiazines are known to possess significant biological activity, thereby contributing to the parent drug's overall therapeutic and adverse effect profile.[5] For instance, the 7-hydroxy metabolite of chlorpromazine is recognized to be at least as effective as its parent compound in antipsychotic treatment.[8] This guide provides a detailed examination of the , synthesizing available data to offer a technical overview for researchers and drug development professionals. We will delve into its formation, its anticipated interactions with neuroreceptors, and the methodologies required to elucidate its precise mechanism of action.

Part 1: Metabolic Formation and Pharmacokinetics

The journey from the administered prochlorperazine to its hydroxylated metabolite is a critical aspect of its pharmacology. This biotransformation dictates the concentration and duration of action of both the parent drug and its active derivatives.

Hepatic Biotransformation Pathway

Prochlorperazine is subject to high first-pass metabolism, primarily in the liver.[9][10] The metabolic processes are complex, involving oxidation, hydroxylation, demethylation, sulfoxide formation, and subsequent conjugation with glucuronic acid.[5][7] The key enzymatic player in many of these oxidative reactions, including the formation of this compound, is the cytochrome P450 enzyme CYP2D6.[5][7]

Following oral or buccal administration, this compound has been identified and quantified in plasma, alongside other major metabolites such as N-desmethyl prochlorperazine and prochlorperazine sulfoxide.[5][10]

Pharmacokinetic Considerations

The route of administration significantly impacts the pharmacokinetic profile of prochlorperazine and its metabolites. Studies have shown that buccal administration of prochlorperazine results in plasma concentrations more than twice as high as those from an oral tablet, with considerably less variability.[10] Crucially, exposure to metabolites, including this compound, was found to be approximately half that observed after oral administration.[10] This suggests that the buccal route partially bypasses the extensive first-pass metabolism in the liver, leading to a different parent drug-to-metabolite ratio, which could have clinical implications.

Part 2: Pharmacodynamics and Receptor Profile

While direct and comprehensive pharmacological data for isolated this compound is not extensively published, its profile can be inferred from the behavior of its parent compound and analogous metabolites from the phenothiazine class.

Anticipated Mechanism of Action

Prochlorperazine's primary mechanism of action is the blockade of D2 dopamine receptors in the brain's mesolimbic system and chemoreceptor trigger zone (CTZ).[1][5][11] This D2 antagonism is responsible for its antipsychotic and antiemetic effects, respectively.[1][4] Given its structural similarity to the parent drug and the known activity of other hydroxylated phenothiazine metabolites, it is highly probable that this compound also functions as a D2 receptor antagonist.

The critical scientific question is not if it binds to the D2 receptor, but with what affinity and functional activity compared to prochlorperazine. The addition of a hydroxyl group to the phenothiazine ring can alter the molecule's polarity and electronic distribution, potentially modulating its binding affinity and selectivity for D2 and other receptors.

Receptor Binding Profile

Prochlorperazine itself has a complex receptor binding profile, exhibiting high affinity for D2 and D3 dopamine receptors and lower affinity for D4 receptors.[12] It also blocks histaminergic, cholinergic, and alpha-1 adrenergic receptors, which contributes to its side effect profile, including sedation and hypotension.[3][5][6]